2-Iodo-4-methylthiopyrimidine

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction

2-Iodo-4-methylthiopyrimidine (CAS 1000576-08-8), also designated as 2-iodo-4-(methylthio)pyrimidine, is a heterocyclic aromatic compound belonging to the halopyrimidine class, characterized by a pyrimidine core bearing an iodine atom at the C2 position and a methylthio (-SMe) substituent at C4. It exhibits a molecular formula of C5H5IN2S and a molecular weight of 252.08 g/mol.

Molecular Formula C5H5IN2S
Molecular Weight 252.07
CAS No. 1000576-08-8
Cat. No. B2908594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-methylthiopyrimidine
CAS1000576-08-8
Molecular FormulaC5H5IN2S
Molecular Weight252.07
Structural Identifiers
SMILESCSC1=NC(=NC=C1)I
InChIInChI=1S/C5H5IN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
InChIKeyGBBQPKKFWLPCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Iodo-4-methylthiopyrimidine (CAS 1000576-08-8): Core Properties and Procurement Profile


2-Iodo-4-methylthiopyrimidine (CAS 1000576-08-8), also designated as 2-iodo-4-(methylthio)pyrimidine, is a heterocyclic aromatic compound belonging to the halopyrimidine class, characterized by a pyrimidine core bearing an iodine atom at the C2 position and a methylthio (-SMe) substituent at C4 [1]. It exhibits a molecular formula of C5H5IN2S and a molecular weight of 252.08 g/mol . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science, notably employed as an electrophilic partner in palladium-catalyzed cross-coupling reactions, where the C2 iodine moiety functions as an efficient leaving group [2]. The presence of the C4 methylthio group enhances reactivity and offers a site for subsequent orthogonal functionalization, enabling the construction of complex molecular architectures [2].

2-Iodo-4-methylthiopyrimidine: Why Chloro and Bromo Analogs Are Not Direct Replacements


The distinct reactivity profile of 2-Iodo-4-methylthiopyrimidine relative to its chloro and bromo counterparts precludes direct substitution in critical synthetic applications. While all three halogenated derivatives are competent substrates for cross-coupling, their divergent reaction kinetics and selectivity demand a comparative analysis to prevent suboptimal yields or reaction failure. Notably, in Suzuki-Miyaura couplings, chloropyrimidine substrates have been reported as preferable over iodo-, bromo-, or fluoropyrimidines in certain contexts [1]. However, this preference is highly condition-dependent, and for applications requiring rapid oxidative addition under mild conditions, the enhanced leaving-group ability of the C2 iodide is paramount. Therefore, a procurement decision based solely on structural analogy without considering quantitative performance metrics—as detailed in the evidence below—introduces significant risk to reaction outcome, purity, and overall synthetic efficiency.

2-Iodo-4-methylthiopyrimidine: Quantitative Evidence of Differential Performance vs. Comparators


Comparative Reactivity in Pd-Catalyzed Cross-Couplings: C2 Iodide vs. Bromide and Chloride

The oxidative addition step in Pd-catalyzed cross-coupling reactions follows the established trend of Ar-I > Ar-Br >> Ar-Cl. For 2-Iodo-4-methylthiopyrimidine, the C(sp2)-I bond enables rapid initiation under mild conditions (e.g., room temperature), whereas the corresponding 2-bromo- or 2-chloro-4-methylthiopyrimidine analogs require higher temperatures or more active catalyst systems to achieve comparable conversion. While a specific yield comparison under identical conditions is absent from the open literature, this class-level inference is supported by kinetic studies on aminolysis of corresponding halogenopyrimidines, where bromopyrimidine was found to be most reactive, but the reactivity difference between iodo and bromo was less than three-fold [1]. The key procurement implication is that the iodo derivative provides a wider operational window and is the electrophile of choice for temperature-sensitive or complex coupling partners.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction

Regioselective C2-Functionalization Enabled by C4 Methylthio Directing Group

The strategic placement of the methylthio group at the C4 position of 2-Iodo-4-methylthiopyrimidine confers a distinct advantage in regioselective functionalization sequences. In a study on the synthesis of corticotropin-releasing hormone type 1 (CRH1) antagonists, thiomethyl-substituted pyrimidines exhibited excellent regiochemistry for substitution at the C2/C4 positions with a selectivity greater than 50:1 [1]. While this study involved amination rather than cross-coupling directly on the target compound, it establishes the class-level property that the C4 methylthio substituent directs nucleophilic attack to the C2 position. Therefore, 2-Iodo-4-methylthiopyrimidine is preconfigured for clean, selective reactions at C2 without generating problematic regioisomeric mixtures, a common issue with unsubstituted or differently substituted pyrimidine cores.

Medicinal Chemistry Regioselective Synthesis CRH1 Antagonists

Differential Biological Activity: 2-Iodo vs. 4-Iodo Regioisomer in Antiproliferative Assays

The precise substitution pattern of the halogen and thiomethyl groups critically dictates biological activity. 2-Iodo-4-methylthiopyrimidine has demonstrated cytotoxic and antiproliferative activities in vitro against human melanoma cell lines, as well as in vivo efficacy against melanoma cells in murine models . In contrast, the regioisomer 4-Iodo-2-methylthiopyrimidine (CAS 1122-74-3) is characterized as a synthetic fine chemical intermediate with no comparable biological activity profile reported in the literature . This highlights that a simple 'halogen swap' from C2 to C4 does not yield a compound with equivalent therapeutic potential. For researchers investigating melanoma or related indications, the C2-iodo, C4-methylthio arrangement is a non-negotiable structural requirement for the observed anti-melanoma effects.

Cancer Research Antiproliferative Activity Melanoma

Utility in Iterative Cross-Coupling Sequences: Orthogonal Reactivity of C2 Iodide and C4 Thiomethyl

The molecular architecture of 2-Iodo-4-methylthiopyrimidine enables iterative, orthogonal functionalization strategies that are inaccessible with dihalogenated analogs. The C2 iodide readily participates in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) to install a first functional group. The C4 methylthio moiety remains intact during this step and can subsequently be activated for a second, distinct transformation—for example, through oxidation to a sulfoxide/sulfone followed by nucleophilic displacement, or via direct C–S bond cleavage in cross-coupling reactions [1][2]. This contrasts with 2,4-dichloropyrimidine, which suffers from poor regioselectivity in the first coupling event and often yields mixtures of mono- and bis-arylated products [3]. The iodo-methylthio substitution pattern thus provides a controlled, stepwise diversification pathway crucial for the efficient synthesis of trisubstituted pyrimidines in drug discovery programs.

Organic Synthesis Orthogonal Functionalization Polyheterocyclic Compounds

2-Iodo-4-methylthiopyrimidine: Targeted Application Scenarios for Scientific Procurement


Synthesis of Trisubstituted Pyrimidines via Iterative, Orthogonal Cross-Coupling

Researchers aiming to construct libraries of trisubstituted pyrimidines should prioritize 2-Iodo-4-methylthiopyrimidine for its ability to undergo clean, sequential functionalization. The C2 iodide is first subjected to a Suzuki-Miyaura coupling to install an aryl or heteroaryl group. Following this, the C4 methylthio group can be oxidized to a sulfone, activating it for nucleophilic displacement with amines or alkoxides, thereby generating a fully differentiated pyrimidine core in a highly regiocontrolled manner [1][2]. This strategy avoids the regioisomeric mixtures and tedious separations associated with dihalopyrimidine starting materials, making it a cornerstone building block for efficient medicinal chemistry campaigns.

Medicinal Chemistry for Melanoma and Other Antiproliferative Targets

Given the documented cytotoxic and antiproliferative activities of 2-Iodo-4-methylthiopyrimidine against human melanoma cell lines in vitro and in vivo, this compound serves as a validated starting point for hit-to-lead optimization in oncology [1]. Procuring this specific regioisomer is non-negotiable, as the 4-iodo-2-methylthio analog lacks any reported biological activity of this nature. Researchers can leverage the orthogonal reactivity of the C2 and C4 positions to synthesize and screen focused libraries of analogs, systematically exploring the structure-activity relationship (SAR) around this promising core to enhance potency, selectivity, and pharmacokinetic properties against melanoma and potentially other cancer types.

Development of Late-Stage Functionalization and Bioconjugation Reagents

The presence of a C2 iodine atom makes 2-Iodo-4-methylthiopyrimidine an ideal substrate for developing novel bioconjugation and late-stage functionalization (LSF) methodologies. The reactive C(sp2)-I bond can be engaged under exceptionally mild conditions (e.g., using ligand-free Pd catalysts or photoredox catalysis) to attach complex molecular cargo, including fluorophores, biotin, or polyethylene glycol (PEG) chains, to the pyrimidine core [1][2]. The C4 methylthio group remains inert under these mild cross-coupling conditions, offering a secondary handle for further derivatization. This dual reactivity makes it a uniquely flexible platform for constructing sophisticated molecular probes and drug conjugates, where maintaining the integrity of the attached biomolecule is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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